molecular formula C17H27N5O2 B215109 2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol

2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol

Numéro de catalogue B215109
Poids moléculaire: 333.4 g/mol
Clé InChI: YBEHUPJBZWHXHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.

Applications De Recherche Scientifique

2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Fragile X syndrome, autism spectrum disorders, Parkinson's disease, and addiction. In preclinical studies, this compound has been shown to improve cognitive function, reduce anxiety and depression-like behaviors, and attenuate drug-seeking behaviors. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Mécanisme D'action

2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol selectively targets the mGluR5 receptor, which is involved in various physiological processes such as synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, this compound modulates the glutamatergic signaling pathway, which is implicated in various neurological disorders. This compound has been shown to reduce the excitability of neurons and modulate the release of neurotransmitters such as dopamine and GABA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In preclinical studies, this compound has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in the brain. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival, growth, and differentiation.

Avantages Et Limitations Des Expériences En Laboratoire

2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol has several advantages for lab experiments, including its high selectivity for mGluR5, its ability to cross the blood-brain barrier, and its well-characterized pharmacokinetics. However, this compound has some limitations, including its low solubility in water and its potential off-target effects on other glutamate receptors.

Orientations Futures

There are several future directions for research on 2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol. One area of research is the development of more potent and selective mGluR5 antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the therapeutic potential of this compound in other neurological disorders such as Alzheimer's disease and traumatic brain injury. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of this compound and its potential interactions with other signaling pathways.

Méthodes De Synthèse

The synthesis of 2-(4-{5-[(4-Methyl-1-piperazinyl)carbonyl]-2-pyridinyl}-1-piperazinyl)ethanol involves a series of chemical reactions starting from 2-bromoethylamine hydrobromide and 2-pyridinecarboxylic acid. The reaction proceeds through the formation of an intermediate compound, which is then treated with piperazine and 4-methylpiperazinecarboxylic acid to obtain this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.

Propriétés

Formule moléculaire

C17H27N5O2

Poids moléculaire

333.4 g/mol

Nom IUPAC

[6-[4-(2-hydroxyethyl)piperazin-1-yl]pyridin-3-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H27N5O2/c1-19-4-8-22(9-5-19)17(24)15-2-3-16(18-14-15)21-10-6-20(7-11-21)12-13-23/h2-3,14,23H,4-13H2,1H3

Clé InChI

YBEHUPJBZWHXHF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CN=C(C=C2)N3CCN(CC3)CCO

SMILES canonique

CN1CCN(CC1)C(=O)C2=CN=C(C=C2)N3CCN(CC3)CCO

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.